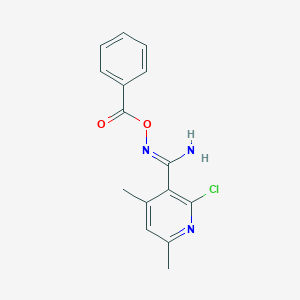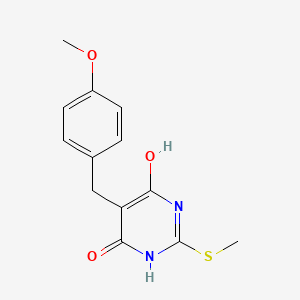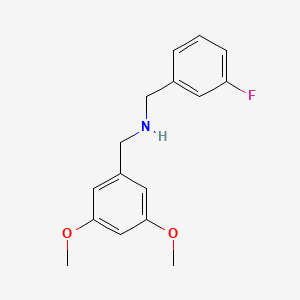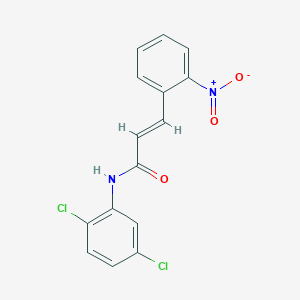![molecular formula C20H19ClO3 B5833006 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It is also known as Cloricromen and has been studied extensively for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer. Cloricromen also inhibits the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Cloricromen has been found to have antioxidant properties as well, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its potential use in cancer research. It has been found to have anti-tumor activity and can inhibit the growth of cancer cells. Cloricromen is also relatively easy to synthesize and purify, which makes it a useful compound for lab experiments. However, one of the limitations of using this compound is that it has not yet been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Future Directions
There are several future directions for research on 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of research is to determine its safety and efficacy in animal models. More studies are needed to determine the optimal dosage and administration route for this compound. Another area of research is to investigate its potential use in combination with other anti-cancer drugs. Cloricromen may have synergistic effects when used in combination with other compounds, which could improve its anti-tumor activity. Additionally, more studies are needed to determine the mechanism of action of this compound and to identify potential targets for cancer therapy.
Synthesis Methods
The synthesis of 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction between 7-hydroxy-8-methyl-4-propylcoumarin and 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through column chromatography to obtain pure Cloricromen.
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that Cloricromen has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that can help to prevent the spread of cancer.
properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOOHTZYQNEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)


![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)


![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)